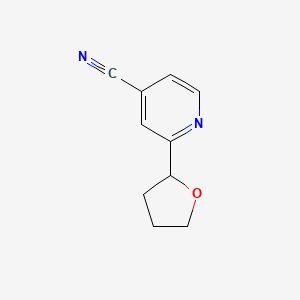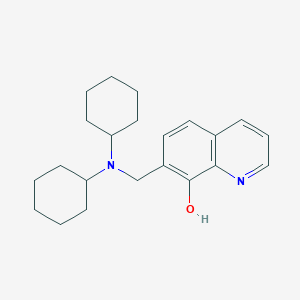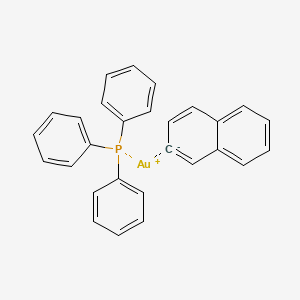
2-Naphthalenyl(triphenylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenyl(triphenylphosphine)gold: is an organometallic compound that consists of a gold atom coordinated to a triphenylphosphine ligand and a 2-naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenyl(triphenylphosphine)gold typically involves the reaction of a gold precursor, such as gold chloride, with triphenylphosphine and 2-naphthalenylboronic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and microfluidic systems could be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthalenyl(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold nanoparticles.
Substitution: New gold complexes with different ligands.
Applications De Recherche Scientifique
2-Naphthalenyl(triphenylphosphine)gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: The compound is employed in the synthesis of gold nanoparticles, which have applications in electronics, optics, and sensing.
Medicine: Gold complexes, including this compound, are being investigated for their potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenyl(triphenylphosphine)gold involves its interaction with various molecular targets. The gold atom can coordinate with sulfur-containing biomolecules, such as cysteine and glutathione, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in treating diseases like cancer and infections .
Comparaison Avec Des Composés Similaires
- Triphenylphosphine gold(I) chloride
- Triphenylphosphine gold(I) cyanide
- Triphenylphosphine gold(I) thiolate
Comparison: 2-Naphthalenyl(triphenylphosphine)gold is unique due to the presence of the 2-naphthalenyl group, which can enhance its stability and reactivity compared to other triphenylphosphine gold(I) complexes. This structural difference can lead to variations in catalytic activity, biological interactions, and overall chemical behavior .
Propriétés
Formule moléculaire |
C28H22AuP |
|---|---|
Poids moléculaire |
586.4 g/mol |
Nom IUPAC |
gold(1+);2H-naphthalen-2-ide;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1 |
Clé InChI |
UPVVYXIZMRUEBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


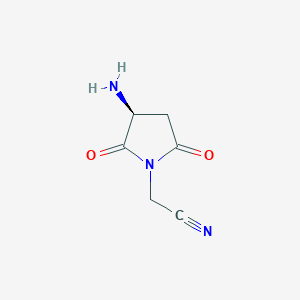
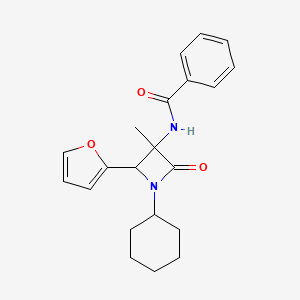
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
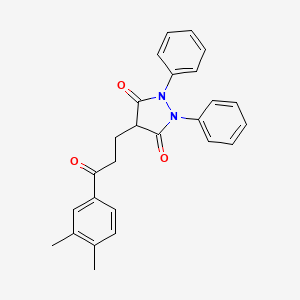
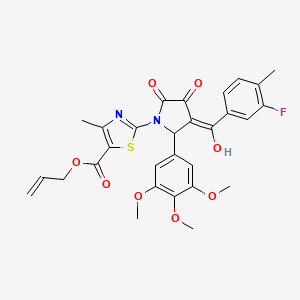
![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
